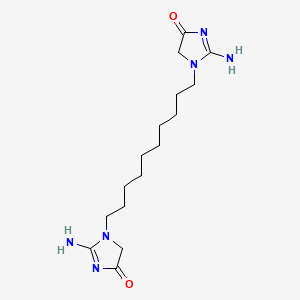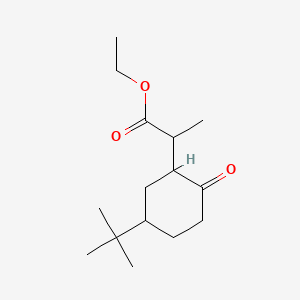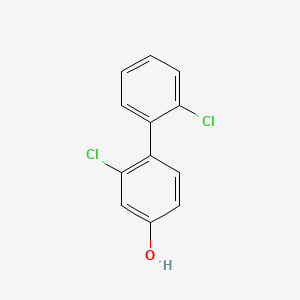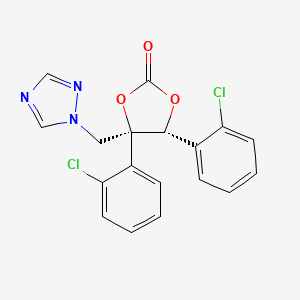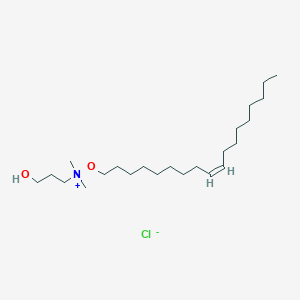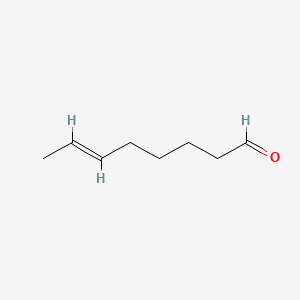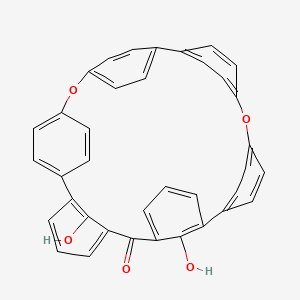
((1,1'-Biphenyl)-4,4'-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: is a complex organic compound characterized by its biphenyl structure with multiple phenolic and ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone typically involves multi-step organic reactions. One common method includes the oxidative coupling of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as copper or palladium to facilitate the formation of the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which ((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: can be compared with other biphenyl derivatives and phenolic compounds:
Biphenyl: Lacks the additional phenolic and ketone functionalities, making it less reactive.
Bisphenol A: Contains two phenolic groups but lacks the extended biphenyl structure, leading to different chemical properties.
Conclusion
((1,1’-Biphenyl)-4,4’-diylbis(oxy-4,1-phenylene))bis((2-hydroxyphenyl)) ketone: is a versatile compound with significant potential in various fields of research. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject for further study.
Eigenschaften
CAS-Nummer |
39203-98-0 |
|---|---|
Molekularformel |
C37H24O5 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
34,35-dihydroxy-6,26-dioxaheptacyclo[25.2.2.22,5.27,10.222,25.111,15.117,21]nonatriaconta-1(30),2(39),3,5(38),7,9,11(35),12,14,17,19,21(34),22(33),23,25(32),27(31),28,36-octadecaen-16-one |
InChI |
InChI=1S/C37H24O5/c38-35-31-3-1-5-33(35)37(40)34-6-2-4-32(36(34)39)26-13-21-30(22-14-26)42-28-17-9-24(10-18-28)23-7-15-27(16-8-23)41-29-19-11-25(31)12-20-29/h1-22,38-39H |
InChI-Schlüssel |
OMYARDXFIUGFSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)C3=CC=CC(=C3O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=C(C=C6)OC7=CC=C2C=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


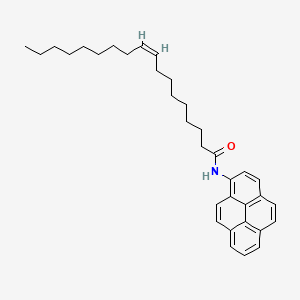
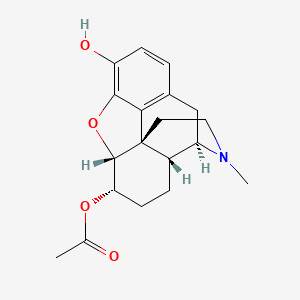
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
